molecular formula C5H5ClN2 B3194203 5-Chloro-3-methylpyridazine CAS No. 808773-40-2

5-Chloro-3-methylpyridazine

Cat. No. B3194203
CAS RN: 808773-40-2
M. Wt: 128.56 g/mol
InChI Key: AJXZXNHHPNJZFO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylpyridazine is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. This compound is a pyridazine derivative that contains a chlorine atom and a methyl group at the 5 and 3 positions, respectively.

Scientific Research Applications

Synthesis as an Intermediate for Pesticides and Antiviral Drugs

5-Chloro-3-methylpyridazine is recognized as an important intermediate in the synthesis of pesticides and antiviral drugs. Zhao Chun-shen (2009) discussed the synthesis of 3-chloro-5-methylpyridazine, a closely related compound, from citraconic anhydride through steps including chlorination, substitution, and oxidation reactions (Zhao Chun-shen, 2009). Similarly, Yang Shao-juan (2012) introduced a method for synthesizing 3-chloro-4-methylpyridazine, again an important intermediate for pesticides and antiviral drugs, starting from hydrazine hydrate and citraconic anhydride (Yang Shao-juan, 2012).

Inhibitor Adsorption in Steel Corrosion

A study by M. Bouklah et al. (2006) revealed that derivatives of pyridazine, such as 5-(2-chlorobenzyl)-6-methylpyridazine-3(2H)-thione, have a significant inhibitory effect on steel corrosion in acidic environments. This suggests potential applications in corrosion protection (M. Bouklah et al., 2006).

Applications in Organic Synthesis and Pharmaceutical Development

5-Chloro-3-methylpyridazine derivatives have been studied for their potential in organic synthesis and pharmaceutical development. For instance, D. Barlocco et al. (1999) synthesized a novel tricyclic heterocyclic system using a 6-methylpyridazin-3-one derivative, indicating the utility of pyridazine derivatives in developing adrenoceptor antagonists (D. Barlocco et al., 1999).

Purification and Separation Techniques

Research has also focused on the purification and separation techniques for pyridazine compounds. Su Li (2005) described methods for separating and purifying 2-Chloro-5-Trichloromethylpyridine, which is vital for the production of certain medicines and pesticides (Su Li, 2005).

Electrochemical Synthesis Methods

In the field of electrochemical synthesis, studies have shown efficient methods for preparing functionalized aryl- and heteroarylpyridazines. S. Sengmany et al. (2007) reported on a nickel-catalyzed electrochemical cross-coupling reaction involving 3-chloro-6-methylpyridazine, highlighting its utility in synthesizing various functionalized compounds (S. Sengmany et al., 2007).

Potential Anti-Inflammatory, Analgesic, and Antipyretic Activities

There is also research indicating the potential medical applications of pyridazine derivatives. R. Sofia et al. (1975) presented evidence of the effectiveness of certain pyridazine derivatives as anti-inflammatory and antipyretic agents (R. Sofia et al., 1975).

properties

IUPAC Name

5-chloro-3-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-2-5(6)3-7-8-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXZXNHHPNJZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methylpyridazine

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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